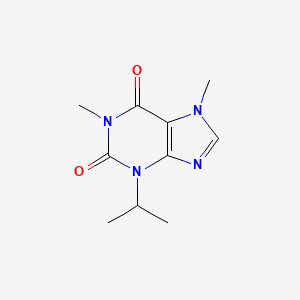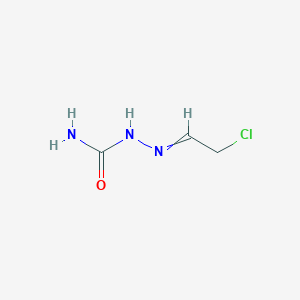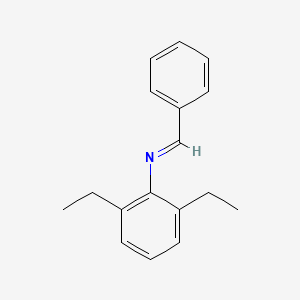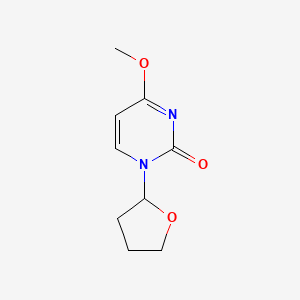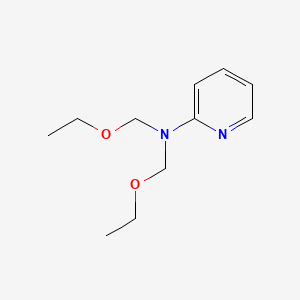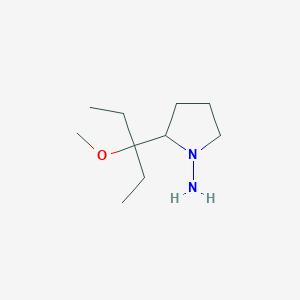![molecular formula C7H17Cl2N2O6PS B14003021 3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid CAS No. 65263-75-4](/img/structure/B14003021.png)
3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes amino, chloroethyl, phosphoryl, hydroxy, and sulfonic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chloroethylamine with phosphorus oxychloride to form bis(2-chloroethyl)phosphoramidic dichloride. This intermediate is then reacted with 1-hydroxy-3-propane-1-sulfonic acid under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality. Additionally, purification steps such as crystallization, filtration, and chromatography are employed to isolate the desired compound from by-products and impurities.
化学反应分析
Types of Reactions
3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to amines.
Substitution: Formation of azides or thiols derivatives.
科学研究应用
3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzymatic activity or disruption of cellular functions. The phosphoryl and sulfonic acid groups contribute to its solubility and ability to interact with various biological molecules.
相似化合物的比较
Similar Compounds
3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propane-1,1-diol: Similar structure but with different functional groups.
Bis(2-chloroethyl)phosphoramidic dichloride: An intermediate in the synthesis of the target compound.
Uniqueness
3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
65263-75-4 |
|---|---|
分子式 |
C7H17Cl2N2O6PS |
分子量 |
359.16 g/mol |
IUPAC 名称 |
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C7H17Cl2N2O6PS/c8-2-4-11(5-3-9)18(10,13)17-6-1-7(12)19(14,15)16/h7,12H,1-6H2,(H2,10,13)(H,14,15,16) |
InChI 键 |
FJAKQZLTQZOKMK-UHFFFAOYSA-N |
规范 SMILES |
C(COP(=O)(N)N(CCCl)CCCl)C(O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


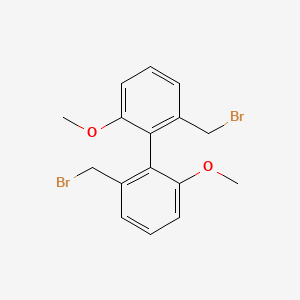
![tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)
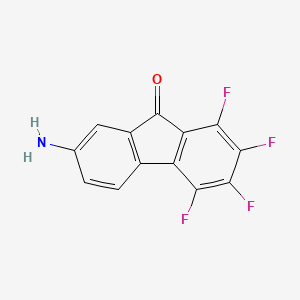
![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)
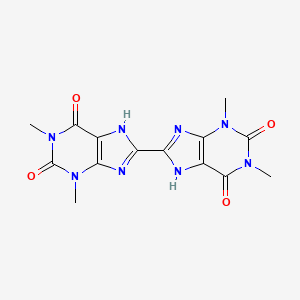
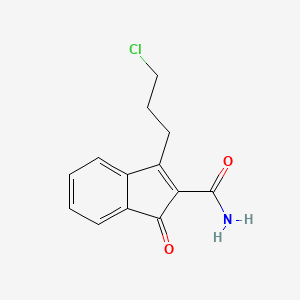
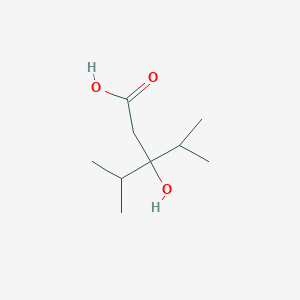
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
